molecular formula C9H15NO2 B13729236 (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee

Cat. No.: B13729236
M. Wt: 169.22 g/mol
InChI Key: AFRILVWLFJHNMS-BWVDBABLSA-N
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Description

(1R,3S,4S)-2-Azabicyclo[221]-heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using various cyclization agents under controlled conditions.

    Functional Group Introduction: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogens or nucleophiles for substitution reactions.

Major Products:

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

Synthetic Organic Chemistry

Overview:
This compound is widely recognized as a key building block in synthetic organic chemistry. Its bicyclic structure allows for the construction of various complex molecules, which are essential in pharmaceuticals and agrochemicals.

Case Study:
In one study, researchers utilized (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid to synthesize novel derivatives that exhibited enhanced biological activity against specific bacterial strains. The compound's ability to facilitate multi-step synthesis was highlighted as a critical factor in developing these derivatives .

Drug Development

Overview:
The unique structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid makes it an attractive candidate for designing new drug molecules, particularly for treating central nervous system disorders.

Case Study:
In a recent investigation into neuropharmacological agents, this compound was modified to improve its affinity for certain receptors implicated in anxiety disorders. The modified compounds demonstrated promising results in preclinical trials, indicating potential therapeutic applications .

Peptide Synthesis

Overview:
This compound plays a crucial role in peptide synthesis, allowing for the preparation of biologically active peptide derivatives.

Case Study:
Researchers have successfully employed (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid in the synthesis of cyclic peptides that showed improved stability and bioactivity compared to linear counterparts. This advancement opens new avenues for developing peptide-based therapeutics .

Chiral Catalysis

Overview:
The compound is instrumental in asymmetric synthesis processes due to its chiral centers, which are essential for producing enantiomerically pure compounds.

Case Study:
In a study focused on chiral catalysis, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid was used as a chiral auxiliary in the synthesis of various pharmaceutical intermediates. The results indicated high enantiomeric excesses, demonstrating the compound's effectiveness in facilitating chiral transformations .

Research in Neuroscience

Overview:
The structural properties of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid make it a valuable tool for studying receptor interactions and neuropharmacology.

Case Study:
A recent study explored the interactions between this compound and neurotransmitter receptors involved in mood regulation. The findings suggested that derivatives of this compound could lead to breakthroughs in understanding and treating mood disorders through targeted receptor modulation .

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Synthetic Organic ChemistryBuilding block for complex molecule synthesisSynthesis of antibacterial derivatives
Drug DevelopmentDesign of novel drug candidates for CNS disordersModified compounds showing promise in preclinical trials
Peptide SynthesisPreparation of biologically active peptide derivativesCyclic peptides with improved stability and bioactivity
Chiral CatalysisEssential for producing enantiomerically pure compoundsHigh enantiomeric excess in pharmaceutical intermediates
Neuroscience ResearchStudying receptor interactions and neuropharmacologyInsights into mood regulation through targeted receptor modulation

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: Compared to these dichloroaniline derivatives, (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. This imparts distinct stereochemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1R,3S,4S)-1,4-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-8-3-4-9(2,5-8)10-6(8)7(11)12/h6,10H,3-5H2,1-2H3,(H,11,12)/t6-,8+,9-/m1/s1

InChI Key

AFRILVWLFJHNMS-BWVDBABLSA-N

Isomeric SMILES

C[C@]12CC[C@](C1)(N[C@@H]2C(=O)O)C

Canonical SMILES

CC12CCC(C1)(NC2C(=O)O)C

Origin of Product

United States

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